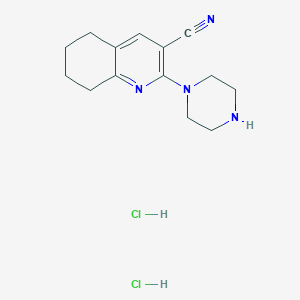

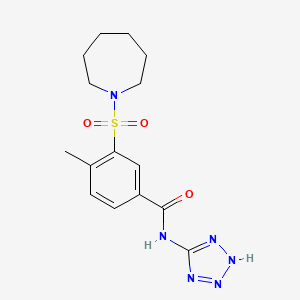

![molecular formula C10H8F2O2S B2641051 (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid CAS No. 325732-94-3](/img/structure/B2641051.png)

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid, also known as Difluoromethylthioacrylic acid or Difluoromethanesulfenyl propenoic acid, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various research studies, making it an important topic of interest in the scientific community.

Applications De Recherche Scientifique

Difluoromethylation of Heterocycles

The difluoromethyl group is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles. These heterocycles serve as core moieties in various biologically and pharmacologically active ingredients . Researchers have made substantial progress in constructing difluoromethyl-substituted scaffolds. The radical process for difluoromethylation has been a highly intriguing research topic, and recent advances (from 2018 to early 2022) have focused on design, catalytic mechanisms, and representative outcomes. This field holds promise for drug discovery and development.

Organic Synthesis

The compound’s difluoromethyl group has synthetic applications within the past decade. Specifically, (phenylsulfonyl)difluoromethylation reactions have been explored. These reactions enable the introduction of difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups into organic molecules. Such transformations expand the toolbox for synthetic chemists, allowing the creation of novel compounds with unique properties .

Bioisosteric Replacement

The difluoromethyl group serves as a lipophilic bioisostere of hydroxy, sulfanyl, and amino groups. Bioisosteres are structural substitutes that maintain similar biological activity. In this context, the difluoromethyl group can act as an unusual hydrogen bond donor, influencing intramolecular interactions. Researchers explore its potential as a replacement for other functional groups in drug design .

Propriétés

IUPAC Name |

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSGXNUPXGFLHD-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)